molecular formula C18H16N2O2 B7951256 methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate

methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B7951256
M. Wt: 292.3 g/mol
InChI Key: IYRZVLRGARAAIN-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position, a 4-methylphenyl group, and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an esterification reaction with methyl chloroformate to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-(4-methylphenyl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-10-14(11-9-13)17-12-16(18(21)22-2)19-20(17)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRZVLRGARAAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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